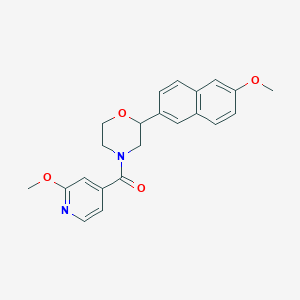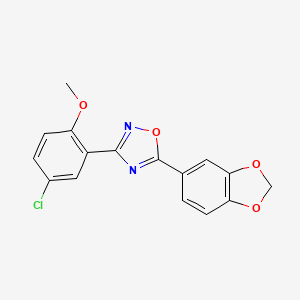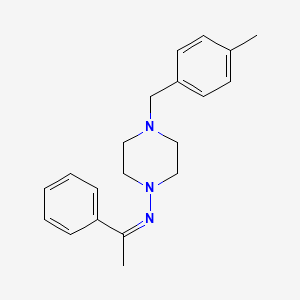
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine, also known as MNI-137, is a small molecule that has gained increasing attention in the scientific community due to its potential therapeutic applications. MNI-137 has been shown to exhibit promising anti-tumor activity, making it a potential candidate for cancer treatment.
Mécanisme D'action
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine is believed to exert its anti-tumor effects through multiple mechanisms. One proposed mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules and ultimately leads to cell death. This compound has also been shown to induce apoptosis and inhibit angiogenesis, both of which are important processes in tumor growth and development.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has also been shown to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine is its relatively simple synthesis method, which makes it readily available for laboratory studies. Additionally, this compound exhibits potent anti-tumor activity at low concentrations, making it a potentially effective therapeutic agent. However, one limitation of this compound is its poor solubility in water, which may limit its bioavailability and effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on 4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the precise mechanisms underlying this compound's anti-tumor activity, which may help to identify additional targets for cancer therapy. Finally, studies are needed to evaluate the safety and efficacy of this compound in vivo, which will be critical for its eventual translation into clinical use.
Méthodes De Synthèse
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine can be synthesized using a multistep process involving the reaction of 2-methoxyisonicotinic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 6-methoxy-2-naphthol. The final step involves the reaction of the resulting intermediate with morpholine to yield this compound.
Applications De Recherche Scientifique
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine has been extensively studied for its anti-tumor activity. In vitro studies have shown that this compound exhibits potent cytotoxicity against a variety of cancer cell lines, including lung, breast, and colon cancer. In vivo studies have also demonstrated this compound's anti-tumor activity, with significant tumor growth inhibition observed in mouse models.
Propriétés
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(2-methoxypyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-6-5-15-11-17(4-3-16(15)12-19)20-14-24(9-10-28-20)22(25)18-7-8-23-21(13-18)27-2/h3-8,11-13,20H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFPPJBSNMWMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)C4=CC(=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-{[(4S*,4aS*,8aS*)-4-hydroxy-4-phenyloctahydro-1(2H)-quinolinyl]carbonyl}glycinate](/img/structure/B5436806.png)

![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5436821.png)
![N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B5436829.png)

![N-(2,3-dichlorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436838.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5436849.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5436863.png)
![N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5436869.png)
![7-(3-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5436879.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-1-benzofuran-7-carboxamide](/img/structure/B5436892.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-1-(4-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5436896.png)
